molecular formula C17H22BrNO5 B1665507 Anisodine hydrobromide CAS No. 76822-34-9

Anisodine hydrobromide

Cat. No.: B1665507
CAS No.: 76822-34-9
M. Wt: 400.3 g/mol
InChI Key: GJPDCORRBGIJOP-KCVSNGDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Anisodine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, this compound has been found to interact predominantly with the M4 subtype of mAChRs .

Mode of Action

This compound acts as an anti-cholinergic agent . It competes with acetylcholine for binding to the M cholinergic receptor, preventing acetylcholine from binding and thus blocking nerve impulse transmission . This interference disrupts the physiological function based on cholinergic neurotransmission .

Biochemical Pathways

This compound alleviates oxidative stress caused by hypoxia/reoxygenation (H/R) conditions in human cerebral microvascular endothelial cells . It regulates the production of nitric oxide (NO) and reactive oxygen species (ROS), and the Hypoxia-inducible transcription factor 1α (HIF-1α) pathway via regulation of mAChRs .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects directly within the central nervous system . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been found to have significant effects in the treatment of acute ischemic stroke (AIS) and ischemic ophthalmopathy . In AIS, it significantly reduces the National Institutes of Health Stroke Scale and the relative time to peak, while increasing the Barthel Index, relative cerebral blood volume, and clinical efficacy . In ischemic ophthalmopathy, it has shown good effects, especially superior to traditional therapies for ischemic lesions of the optic nerve .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, under H/R conditions, it has been found to alleviate oxidative stress in human cerebral microvascular endothelial cells . .

Future Directions

Based on currently published evidence, Anisodine hydrobromide injection was found to be effective and safe in improving AIS outcome. Nevertheless, limitations of the included Randomized Controlled Trials (RCTs) still exist, and thus, more multi-center, large-sample, high-quality RCTs are required to further verify the efficacy and safety of this compound injection in patients with AIS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anisodine hydrobromide involves the extraction of anisodine from the root of Anisodus tanguticus, followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:

    Extraction: Anisodine is extracted from the plant material using solvents such as ethanol or methanol.

    Purification: The crude extract is purified through processes like crystallization or chromatography.

    Conversion to Hydrobromide: Anisodine is reacted with hydrobromic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultramicropulverization and dripping pill preparation. These methods enhance the disintegration and dissolution speed of the final product, improving its therapeutic efficacy and stability .

Chemical Reactions Analysis

Anisodine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidative metabolites, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can produce derivatives with modified pharmacological effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Anisodine hydrobromide is often compared with other tropane alkaloids, such as atropine and scopolamine. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its lower toxicity and specific efficacy in treating cerebrovascular and eye diseases . Other similar compounds include:

    Atropine: Used primarily as a mydriatic and antispasmodic agent.

    Scopolamine: Known for its use in motion sickness and postoperative nausea.

    Hyoscyamine: Utilized for its antispasmodic and analgesic properties.

This compound’s distinct therapeutic profile and lower toxicity make it a valuable compound in both clinical and research settings .

Properties

CAS No.

76822-34-9

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1

InChI Key

GJPDCORRBGIJOP-KCVSNGDFSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

52646-92-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

anisodine
anisodine hydrobromide
anisodine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodine hydrobromide
Reactant of Route 2
Anisodine hydrobromide
Reactant of Route 3
Anisodine hydrobromide
Reactant of Route 4
Anisodine hydrobromide
Reactant of Route 5
Anisodine hydrobromide
Reactant of Route 6
Anisodine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.